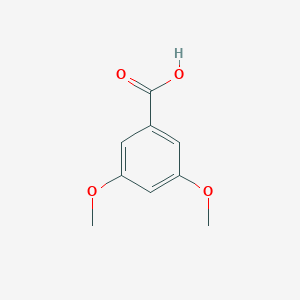

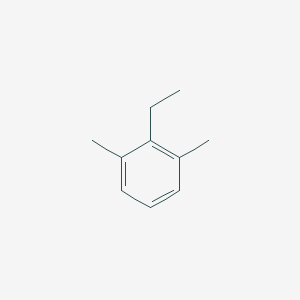

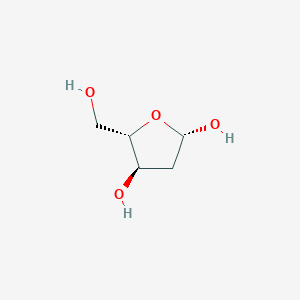

![molecular formula C5H4ClN3O2S2 B044380 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 112582-89-5](/img/structure/B44380.png)

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide and its derivatives involves multiple steps including the Vilsmeier-Haak reaction, treatment with potassium thiocyanate in the presence of bromine in acetic acid, and interaction with aminoguanidine hydrochloride in ethanol. These processes lead to the production of compounds with significant antibacterial activity (Gadad et al., 2000). Additionally, the transformation of 4-chlorobenzoic acid through esterification, hydrazination, salt formation, and cyclization has been utilized in synthesizing derivatives with antiviral activity (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, a derivative, demonstrates high affinity and potency as a 5-HT6 receptor agonist. Its selectivity and pharmacokinetic profile have been detailed through structural analysis (Cole et al., 2007).

Chemical Reactions and Properties

Derivatives of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide have shown to inhibit various human carbonic anhydrase isoforms, with benzo[d]thiazole-5- and 6-sulfonamides demonstrating a range of inhibitory activities. This showcases the compound's versatility in engaging with different biochemical pathways (Abdoli et al., 2017).

Physical Properties Analysis

The physical properties, including solubility and partition coefficients, play a significant role in the drug development process. Studies on related sulfonamide compounds have provided insights into these aspects, guiding the optimization for therapeutic applications (Katritzky et al., 1987).

Chemical Properties Analysis

The chemical properties of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide derivatives, particularly their interactions with various enzymes and receptors, have been extensively studied. Their role as cyclooxygenase-2 inhibitors highlights the compound's potential in developing anti-inflammatory agents (Gadad et al., 2008).

Applications De Recherche Scientifique

Ocular Hypotensive Activity : A related compound, 6-hydroxybenzo[b]thiophene-2-sulfonamide, demonstrated potent ocular hypotensive activity, which could benefit glaucoma treatment (Graham et al., 1989).

Therapeutic Applications in Obsessive Compulsive Disorder : N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, a derivative, is a potent, selective, and orally active 5-HT6 receptor agonist with potential therapeutic applications in obsessive-compulsive disorder (Cole et al., 2007).

Antimicrobial and Anticancer Activity : Chloro substituted amido sulfonamido bisimidazole shows excellent antimicrobial activity and is highly potent against lung, colon, and prostate cancer cell lines (Premakumari et al., 2014).

Potential as Antitumor Agents : 5-Formyl-6-arylimidazo(2,1-b)-1,3,4-thiadiazole-2-N-(dimethylaminomethino)sulfonamides demonstrated potent antitumor activity against various human tumor cell lines (Gadad et al., 1999).

Isoform-Selective Inhibitors of Human Carbonic Anhydrase : Benzo[d]thiazole-5- and 6-sulfonamides are considered potential isoform-selective inhibitors of human carbonic anhydrase, indicating usefulness in various cancer treatments (Abdoli et al., 2017).

Kinase Inhibitory Effects : A new series of imidazo[2,1-b]thiazole derivatives, including compound 8u, shows potential as a new cancer drug with superior antiproliferative activity and kinase inhibitory effects compared to Sorafenib (Abdel‐Maksoud et al., 2015).

Inhibition of Alpha-Carbonic Anhydrases : Thiabendazole-5-sulfonamide effectively inhibits various mammalian and nematode alpha-carbonic anhydrases, with potential applications in drug discovery and pharmacological research (Crocetti et al., 2009).

Antiviral Activity : 5(4Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides show potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Applications in Antiglaucoma and Antitumor Treatments : Novel sulfonamides, including those related to 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, are being explored for their potential in treating and diagnosing various diseases, including antiglaucoma and antitumor applications (Carta et al., 2012).

Herbicide Applications : Imidazo[2,1-b]thiazoles show moderate activity as post-emergence herbicides, though further optimization is needed for pre- and post-emergence tests (Andreani et al., 1996).

Safety And Hazards

The safety information available indicates that 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide may cause harm if swallowed or if it comes into contact with the skin . It’s recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRHRYRTZTWAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381570 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

CAS RN |

112582-89-5 | |

| Record name | 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

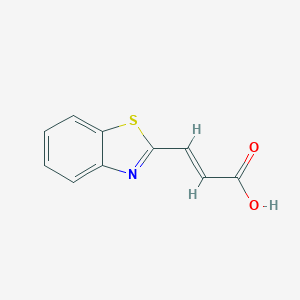

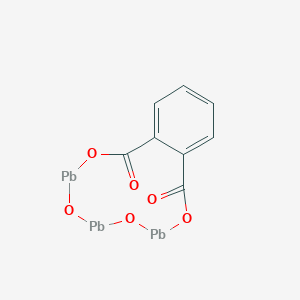

![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)

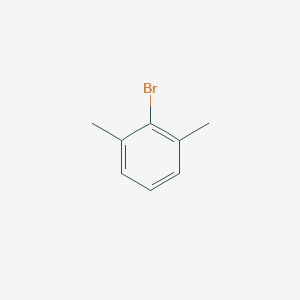

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)